![molecular formula C18H20N2O3 B5531392 tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate](/img/structure/B5531392.png)
tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate is a compound with relevance in organic synthesis. It involves various chemical structures and characteristics, making it a focal point in chemical research.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds often involves asymmetric Mannich reactions and other complex organic synthesis methods. These methods might include the utilization of mixed anhydride methods and reactions with organometallics, demonstrating the complexity and versatility in synthesizing these compounds (Yang, Pan, & List, 2009).
Molecular Structure Analysis
Structural analysis of similar tert-butyl carbamates indicates the presence of trisubstituted pyrrolidin-2-ones and other complex structures. The absolute configurations of these compounds are often confirmed through methods like X-ray crystallography, highlighting the intricate molecular geometries involved (Weber, Ettmayer, Hübner, & Gstach, 1995).
Chemical Reactions and Properties
Tert-butyl carbamates are involved in a variety of chemical reactions, such as Mannich reactions, and are used as building blocks in organic synthesis. Their reactivity often includes interactions with organometallics and other complex chemical transformations (Guinchard, Vallée, & Denis, 2005).
Physical Properties Analysis
The physical properties of tert-butyl carbamates like crystallization, melting points, and solubility are crucial for their application in organic synthesis. These properties are often determined using spectroscopic methods and crystallographic analysis (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and compatibility with other functional groups, are key in determining the utility of tert-butyl carbamates in organic synthesis. Studies on these compounds often involve detailed chemical analysis, including reaction mechanisms and product characterization (Li et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research and development involving a specific compound would depend on its properties and potential applications. For example, research on carbamates has included the development of new synthesis methods and the exploration of their potential uses in various fields such as medicine and agriculture .
Propiedades
IUPAC Name |
tert-butyl N-(2-methyl-4-phenylpyridine-3-carbonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-15(16(21)20-17(22)23-18(2,3)4)14(10-11-19-12)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDCHIXIAPTXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)NC(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5531311.png)
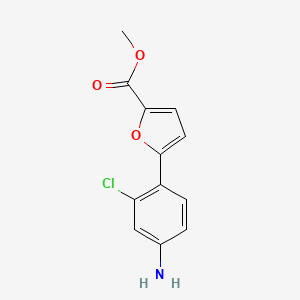
![N-[(5-methyl-2-pyrazinyl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5531325.png)
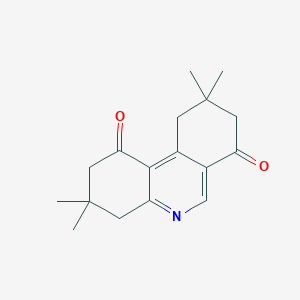
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5531348.png)
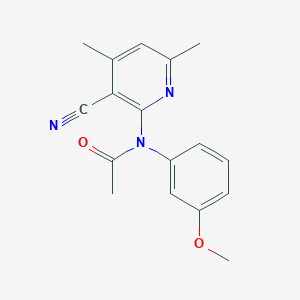
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)
![1-(4-chlorophenyl)-5-methyl-4-[3-(methylthio)propanoyl]-2-piperazinone](/img/structure/B5531361.png)
![7-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5531364.png)
![2-(3-methoxypropyl)-8-[(2-methylphenyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531374.png)
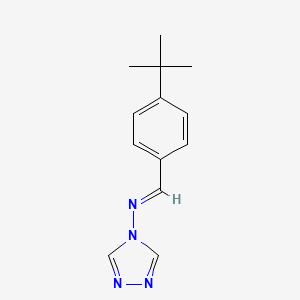
![3-{5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1H-benzimidazol-1-yl}-1-propanol dihydrochloride](/img/structure/B5531403.png)
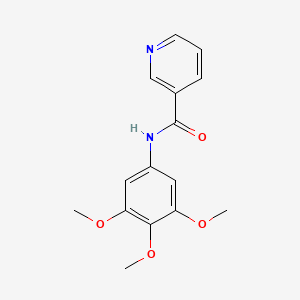
![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5531412.png)